(2-Bromo-6-fluorophenyl)methanol
Overview
Description
“(2-Bromo-6-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrFO and a molecular weight of 205.02 . It is also known as 2-Bromo-6-fluorobenzyl alcohol .
Synthesis Analysis
The synthesis of “this compound” involves several reactions. The compound 2-Bromo-6-fluorotoluene is brominated, hydrolyzed, oxidized, and then subjected to Sommlet reactions. The yield of 2-Bromo-6-fluorobenzyl bromide was 90.3% when HBr/H2O2 was used as the brominating agent. When ethanol was used as the solvent, the yield of 2-Bromo-6-fluorophenyl methanol was 92.8% .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring . The exact structure can be determined using techniques such as nuclear magnetic resonance .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, bromobenzene can participate in cross-coupling reactions with organoboron compounds in the presence of a palladium catalyst, resulting in the formation of biaryl compounds .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Catalysis
- C-H Functionalization: (6-Amino-2-chloro-3-fluorophenyl)methanol, similar to the compound , has been synthesized using palladium-catalyzed iterative C-H halogenation reactions. This method offers advantages such as milder conditions, higher yields, and better selectivity compared to traditional approaches (Sun, Sun, & Rao, 2014).
Physical Chemistry and Analysis
Theoretical Studies
A theoretical study of a compound structurally similar to (2-Bromo-6-fluorophenyl)methanol used density functional theory to understand the active sites of the molecule and its structural activity relationship (Trivedi, 2017).
Kinetic Studies
Research on elimination reactions involving similar halogenated compounds has provided insights into reaction mechanisms, showing the influence of isotope effects and leaving group effects (Fiandanese, Marchese, & Naso, 1973).
Material Science and Engineering
- Polymer Membranes: Studies on new monomers containing halogenated phenyl groups have led to the development of copoly(arylene ether sulfone)s with potential applications in proton exchange membranes for fuel cells (Wang et al., 2012).
Organic Chemistry and Synthesis
- Enantioselective Synthesis: Research on the enantioselective microbial reduction of substituted acetophenones includes the preparation of compounds structurally related to this compound, highlighting the potential for chiral synthesis in pharmaceutical contexts (Patel et al., 2004).
Safety and Hazards
“(2-Bromo-6-fluorophenyl)methanol” is classified under the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
(2-bromo-6-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGJENWYHVFPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657708 | |
Record name | (2-Bromo-6-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261723-33-5 | |
Record name | 2-Bromo-6-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261723-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-6-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-fluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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